molecular formula C15H13ClN2O3S2 B2609722 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide CAS No. 1421454-14-9

2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2609722
CAS No.: 1421454-14-9
M. Wt: 368.85
InChI Key: TVOUNDVCYADGFV-UHFFFAOYSA-N
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Description

2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Future Directions

The future research on this compound could focus on its potential biological activities, given the known activities of similar compounds . Further studies could also explore its synthesis process and physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Furan Ring Introduction: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where furan is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro group in the benzene ring can be substituted by nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(furan-2-ylmethyl)benzenesulfonamide
  • 2-chloro-N-(thiazol-5-ylmethyl)benzenesulfonamide
  • 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzamide

Uniqueness

The unique combination of the furan and thiazole rings in 2-chloro-N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)benzenesulfonamide provides distinct electronic and steric properties that can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

2-chloro-N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S2/c1-10-13(22-15(18-10)12-6-4-8-21-12)9-17-23(19,20)14-7-3-2-5-11(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOUNDVCYADGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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